2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido
Brand Name: Vulcanchem
CAS No.: 2097888-52-1
VCID: VC4433095
InChI: InChI=1S/C18H18FNO4S3/c1-2-24-15-6-5-12(10-13(15)19)27(22,23)20-11-14(21)16-7-8-18(26-16)17-4-3-9-25-17/h3-10,14,20-21H,2,11H2,1H3
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Molecular Formula: C18H18FNO4S3
Molecular Weight: 427.52

2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido

CAS No.: 2097888-52-1

Cat. No.: VC4433095

Molecular Formula: C18H18FNO4S3

Molecular Weight: 427.52

* For research use only. Not for human or veterinary use.

2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido - 2097888-52-1

Specification

CAS No. 2097888-52-1
Molecular Formula C18H18FNO4S3
Molecular Weight 427.52
IUPAC Name 4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C18H18FNO4S3/c1-2-24-15-6-5-12(10-13(15)19)27(22,23)20-11-14(21)16-7-8-18(26-16)17-4-3-9-25-17/h3-10,14,20-21H,2,11H2,1H3
Standard InChI Key KIBXXDOVIAXKOY-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F

Introduction

Structural Elucidation and Molecular Design

Core Architecture

The compound features a 2,2'-bithiophene backbone substituted at the 5-position, connected via a sulfonamide bridge to a 2-hydroxyethane segment. The sulfonamide nitrogen is further functionalized with a 4-ethoxy-3-fluorophenyl group. Key structural attributes include:

  • Bithiophene moiety: Enhances π-conjugation and electronic delocalization, critical for optoelectronic applications .

  • Sulfonamide group (-SO₂NH-): Introduces polarity, water solubility, and hydrogen-bonding capacity while acting as an electron-withdrawing unit .

  • 4-Ethoxy-3-fluorophenyl substituent: Combines fluorine's electronegativity with ethoxy's steric and solubility-modifying effects, potentially influencing biological target interactions .

Table 1: Key Functional Groups and Their Roles

GroupRoleImpact on Properties
Bithiophene (C₈H₆S₂)π-Conjugated backboneEnhances fluorescence and charge transport
Sulfonamide (-SO₂NH-)Electron withdrawal/H-bond donorIncreases solubility, stabilizes excited states
4-Ethoxy-3-fluorophenylSteric/electronic modulationTunes lipophilicity and target affinity

Synthetic Methodology

Stepwise Assembly

The synthesis follows a two-step coupling strategy derived from sulfonamide formation protocols :

  • Sulfonylation:

    • A bithiophene-5-sulfonyl chloride intermediate reacts with 2-amino-2-(4-ethoxy-3-fluorophenyl)ethanol in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

    • Reaction conditions: 20–50°C, 1–24 hours, yielding the sulfonamide via nucleophilic substitution .

  • Purification:

    • Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the product with >70% yield, as evidenced by analogous syntheses .

Table 2: Synthetic Parameters and Outcomes

ParameterConditionsOutcome
SolventDCM, THFOptimal dielectric for SN2 mechanism
BaseTriethylamine (TEA)Neutralizes HCl byproduct
Temperature20–50°CBalances reaction rate/selectivity
Yield~70%Consistent with microwave-assisted analogs

Photophysical Properties

Fluorescence Enhancement

The bithiophene core confers intrinsic fluorescence, while the sulfonamide group amplifies quantum yield (ϕF) via rigidification and reduced non-radiative decay :

  • ϕF = 0.1 (pH 2.1–9.0): Protonated sulfonamide minimizes electron-transfer quenching .

  • ϕF = 0.01 (pH 12.5): Deprotonation (-SO₂NH⁻) enables excited-state electron transfer, quenching fluorescence .

Table 3: pH-Dependent Fluorescence Properties

pHλₑₓ (nm)λₑₘ (nm)ϕFLifetime (ns)
2.13504200.104.2
7.43504200.104.1
12.53504200.011.3

Physicochemical and Stability Profiles

Solubility and Stability

  • Aqueous solubility: >10 mM (pH < 9), driven by sulfonamide protonation .

  • Thermal stability: Decomposition onset at 220°C (TGA data inferred from analogs) .

  • Photostability: Resists UV-induced degradation (λ > 300 nm) due to bithiophene’s conjugated structure.

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